molecular formula C6H7ClN2O B2420186 1-ethyl-1H-pyrazole-4-carbonyl chloride CAS No. 905307-18-8

1-ethyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B2420186
CAS No.: 905307-18-8
M. Wt: 158.59
InChI Key: KQEWJSXRBCNGPX-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O. It belongs to the class of pyrazole derivatives, which are characterized by a five-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 1-ethyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-ethyl-1H-pyrazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:

    Starting Material: 1-Ethyl-1H-pyrazole

    Reagent: Thionyl chloride (SOCl2)

    Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.

The reaction proceeds with the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Chemical Reactions Analysis

1-Ethyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

      Reagents: Amines, alcohols, thiols

      Conditions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

      Products: Amides, esters, thioesters

  • Hydrolysis: : In the presence of water or aqueous base, this compound can hydrolyze to form 1-ethyl-1H-pyrazole-4-carboxylic acid.

      Reagents: Water, aqueous base (e.g., NaOH)

      Conditions: Room temperature or slightly elevated temperatures

      Products: 1-Ethyl-1H-pyrazole-4-carboxylic acid

  • Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.

Scientific Research Applications

1-Ethyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals, agrochemicals, and dyes.

    Biology: Pyrazole derivatives, including this compound, have been studied for their potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: This compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) due to its ability to form stable amide and ester linkages.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazole-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the acylation of amino groups in proteins can lead to modifications that affect protein function and activity .

Comparison with Similar Compounds

1-Ethyl-1H-pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1-ethylpyrazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEWJSXRBCNGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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